![molecular formula C17H15NO3 B248604 1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B248604.png)

1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

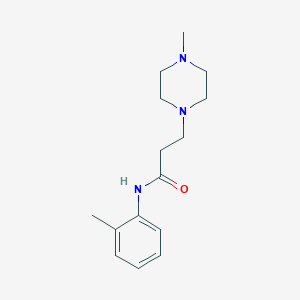

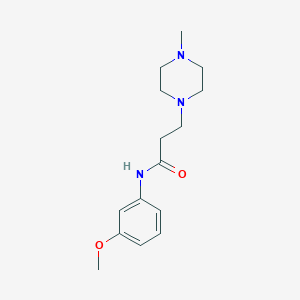

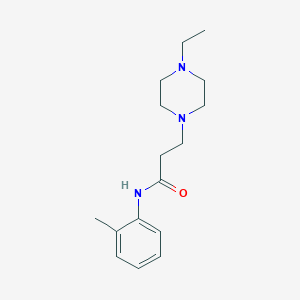

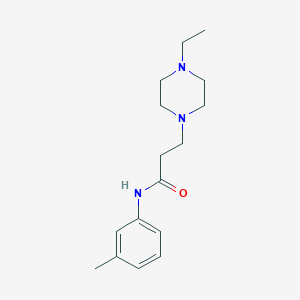

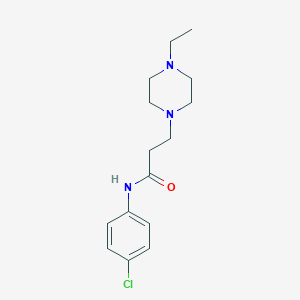

1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione, commonly known as MPTP, is a chemical compound that has been widely used in scientific research as a neurotoxin. MPTP is known to cause Parkinson's disease-like symptoms in humans and has been used to study the mechanisms of Parkinson's disease and potential treatments.

Mecanismo De Acción

MPTP is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the substantia nigra through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to oxidative stress and cell death.

Biochemical and Physiological Effects:

MPTP selectively destroys dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. MPTP also causes oxidative stress and inflammation in the brain, which can contribute to the progression of Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MPTP is a useful tool for studying the mechanisms of Parkinson's disease and potential treatments. However, MPTP has limitations in that it only models a subset of Parkinson's disease symptoms and does not fully replicate the disease. Additionally, MPTP is a toxic compound and must be handled with care in the lab.

Direcciones Futuras

Future research on MPTP should focus on developing new models of Parkinson's disease that more accurately replicate the disease and its progression. Additionally, research should focus on developing new treatments for Parkinson's disease that target the underlying mechanisms of the disease, including oxidative stress and inflammation. Finally, research should focus on identifying biomarkers for Parkinson's disease that can be used to diagnose the disease earlier and monitor disease progression.

Métodos De Síntesis

MPTP can be synthesized through several methods, including the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol, which is then oxidized to form MPTP. Another method involves the reaction of 2-methylphenol with ethylene chlorohydrin to form 2-(2-methylphenoxy)ethyl chloride, which is then reacted with indole-2,3-dione to form MPTP.

Aplicaciones Científicas De Investigación

MPTP has been widely used in scientific research to study the mechanisms of Parkinson's disease. MPTP is known to selectively destroy dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels and the onset of Parkinson's disease-like symptoms. MPTP has also been used to study potential treatments for Parkinson's disease, including the use of dopamine agonists and stem cell therapy.

Propiedades

Nombre del producto |

1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione |

|---|---|

Fórmula molecular |

C17H15NO3 |

Peso molecular |

281.3 g/mol |

Nombre IUPAC |

1-[2-(2-methylphenoxy)ethyl]indole-2,3-dione |

InChI |

InChI=1S/C17H15NO3/c1-12-6-2-5-9-15(12)21-11-10-18-14-8-4-3-7-13(14)16(19)17(18)20/h2-9H,10-11H2,1H3 |

Clave InChI |

VOBJVOWZGNPRFH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O |

SMILES canónico |

CC1=CC=CC=C1OCCN2C3=CC=CC=C3C(=O)C2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B248522.png)

![1-Tosyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B248528.png)

![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248530.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B248532.png)